

# BWA-522 and its Precursor BWA-522 Intermediate-2: A Technical Overview

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## Compound of Interest

Compound Name: *BWA-522 intermediate-2*

Cat. No.: *B12371727*

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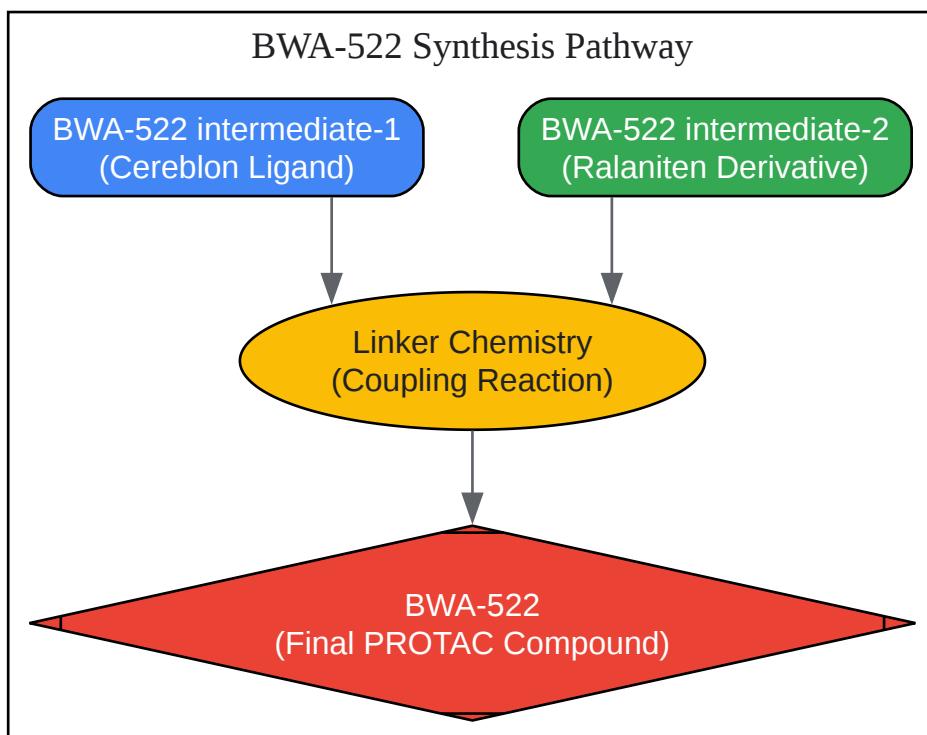
## Introduction

BWA-522 is a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR), a key driver in prostate cancer.<sup>[1][2][3]</sup> Unlike traditional inhibitors that block the ligand-binding domain of the AR, BWA-522 targets the N-terminal domain (NTD).<sup>[1][3]</sup> This allows it to effectively induce the degradation of both full-length AR (AR-FL) and splice variants lacking the ligand-binding domain, such as AR-V7, which are common sources of resistance to current therapies.<sup>[1][2]</sup> This document provides an in-depth technical guide on BWA-522, its synthesis from key intermediates, its mechanism of action, and relevant experimental data and protocols.

## Core Components and Synthesis

BWA-522 is a heterobifunctional molecule comprised of three key components: a ligand that binds to the AR N-terminal domain, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, and a chemical linker that connects the two. The synthesis of BWA-522 involves the coupling of two primary intermediates. For the purpose of this guide, we will designate the AR-NTD binding moiety as **BWA-522 intermediate-2**, which is derived from the known AR-NTD antagonist, Ralaniten (EPI-002). The Cereblon E3 ligase ligand is designated as BWA-522 intermediate-1.

The relationship and synthesis pathway can be visualized as follows:



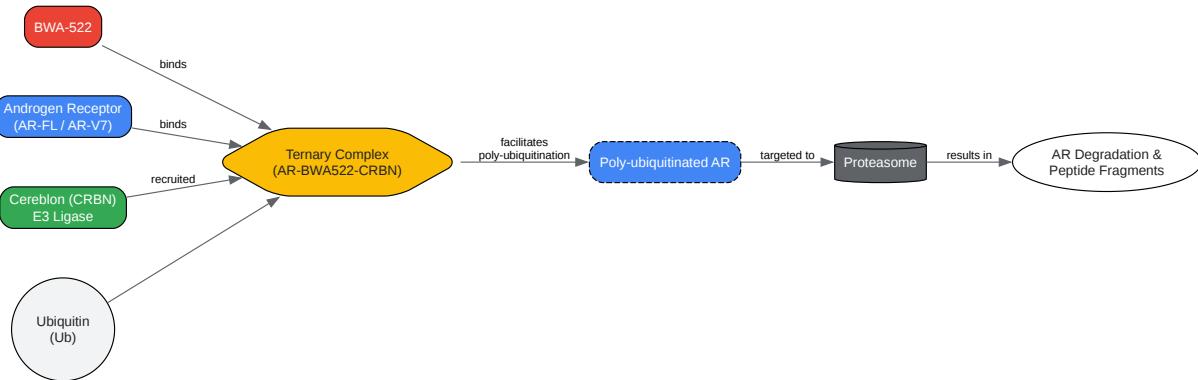
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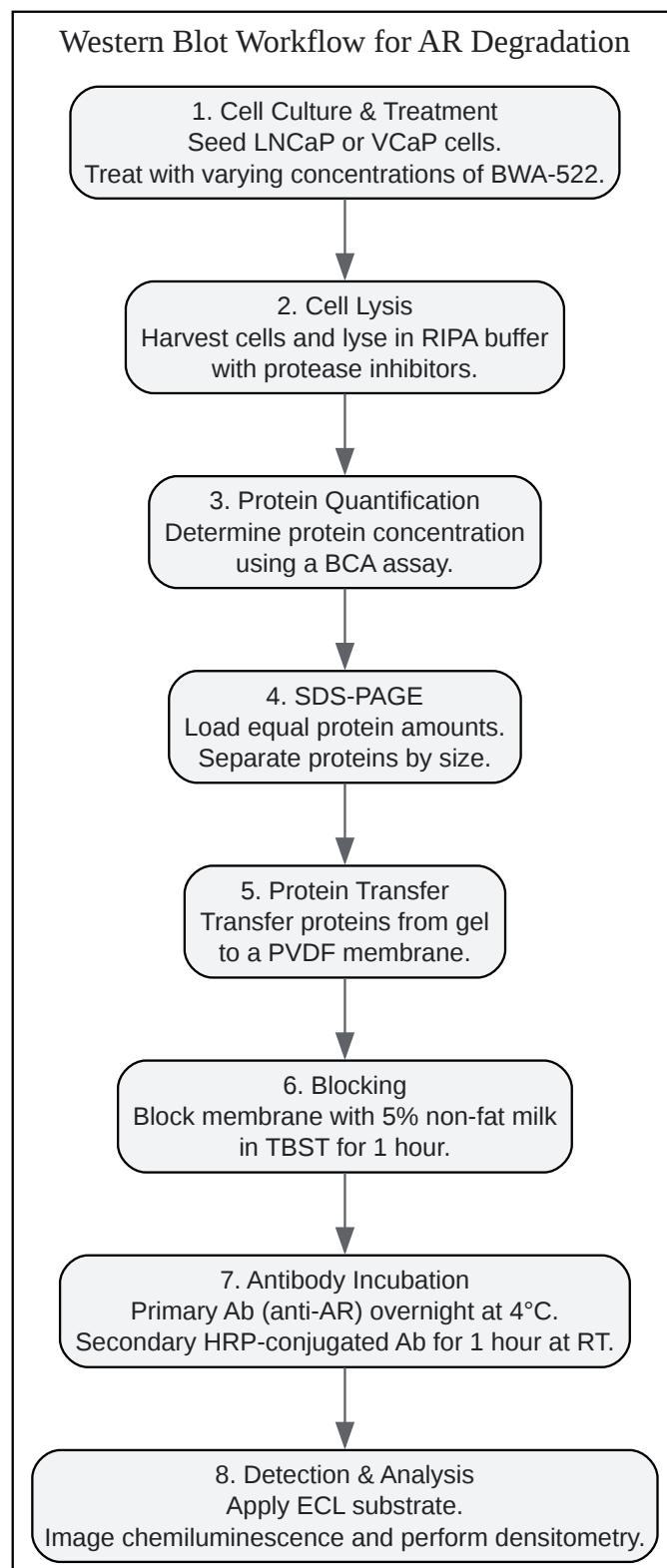
Caption: Synthetic relationship of BWA-522 from its core intermediates.

## Mechanism of Action: PROTAC-mediated AR Degradation

BWA-522 functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. It forms a ternary complex between the Androgen Receptor and the Cereblon E3 ligase. This proximity facilitates the ubiquitination of the AR, marking it for degradation by the proteasome. This catalytic process allows a single molecule of BWA-522 to induce the degradation of multiple AR proteins.

The signaling pathway for BWA-522's action is as follows:





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## References

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- 3. Discovery of BWA-522, a First-in-Class and Orally Bioavailable PROTAC Degrader of the Androgen Receptor Targeting N-Terminal Domain for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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